molecular formula C25H18F2N4O3S B2659160 N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536706-55-5

N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2659160
CAS No.: 536706-55-5
M. Wt: 492.5
InChI Key: XMHDRACWOGXYOJ-UHFFFAOYSA-N
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Description

“N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” is a complex organic compound that belongs to the class of pyrimidoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, 3-methoxybenzaldehyde, and other reagents necessary for constructing the pyrimidoindole core. The reaction conditions may involve:

    Condensation reactions: To form the initial intermediates.

    Cyclization reactions: To build the pyrimidoindole ring system.

    Thioether formation: To introduce the sulfanyl group.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: For small-scale synthesis.

    Continuous flow chemistry: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: To form sulfoxides or sulfones.

    Reduction: To reduce the carbonyl group to alcohols.

    Substitution: Particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be investigated for its interactions with various biomolecules, including proteins and nucleic acids.

Medicine

The compound could have potential therapeutic applications, such as:

    Anticancer agents: Due to its ability to interact with DNA or inhibit specific enzymes.

    Antimicrobial agents: Given its structural similarity to other bioactive molecules.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism by which “N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” exerts its effects can involve:

    Molecular targets: Such as enzymes, receptors, or DNA.

    Pathways: Including inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoindole derivatives: Other compounds in this class with similar structures.

    Fluorinated aromatic compounds: Such as 2,4-difluoroaniline derivatives.

Uniqueness

The unique combination of the pyrimidoindole core with the 2,4-difluorophenyl and 3-methoxyphenyl groups, along with the sulfanylacetamide moiety, distinguishes this compound from others

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N4O3S/c1-34-16-6-4-5-15(12-16)31-24(33)23-22(17-7-2-3-8-19(17)29-23)30-25(31)35-13-21(32)28-20-10-9-14(26)11-18(20)27/h2-12,29H,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHDRACWOGXYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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